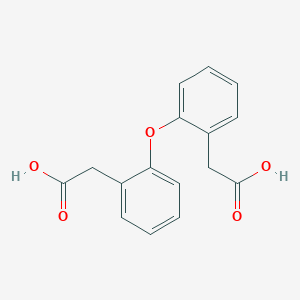
4-Bromo-2-cyclohexyl-phenol
Übersicht
Beschreibung
4-Bromo-2-cyclohexyl-phenol is a chemical compound with the molecular formula C12H15BrO . It is a derivative of phenol, where a bromine atom is attached to the phenol ring and a cyclohexyl group is attached to the second position .
Synthesis Analysis
The synthesis of this compound could potentially involve nucleophilic aromatic substitution reactions . Aryl halides, such as bromophenols, can undergo nucleophilic aromatic substitution under certain conditions . The Suzuki-Miyaura coupling reaction, which involves the use of boron reagents, could also be a potential method for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with a bromine atom and a cyclohexyl group attached to it . The cyclohexyl group is a six-membered carbon ring, which is a common structure in organic chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound could include nucleophilic aromatic substitution reactions . These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.151 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Tetranuclear copper(II)-Schiff-base complexes, involving structurally related brominated phenolic ligands, have demonstrated effectiveness as catalysts for the oxidation of cyclohexane and toluene, yielding valuable chemical intermediates like cyclohexanol, cyclohexanone, benzyl alcohol, and benzaldehyde. This suggests that 4-Bromo-2-cyclohexyl-phenol could be explored for similar catalytic applications in organic synthesis and industrial processes (Roy & Manassero, 2010).
Synthesis of Phenolic Compounds
The interaction of phenols with N-bromosuccinimide, forming bromophenols and cyclohexadienone intermediates, highlights the potential utility of brominated phenolic compounds in synthesizing complex organic molecules. This process involves the generation of 2-bromocyclohexadienone-type intermediates that further react to produce various bromophenols, indicating the versatility of such compounds in organic synthesis (Chow, Zhao, & Johansson, 1988).
Reaction Mechanisms and Kinetics
Studies on the bromination of phenols provide insights into the reaction mechanisms and kinetics, especially highlighting the role of general base catalysis in such processes. These findings are crucial for understanding how similar brominated phenolic compounds, like this compound, might behave under various conditions, thereby informing their potential applications in chemical synthesis and modification (Tee & Iyengar, 1990).
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclohexyl-phenol in chemical reactions could involve the formation of a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-cyclohexylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVRKOIEEIGPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

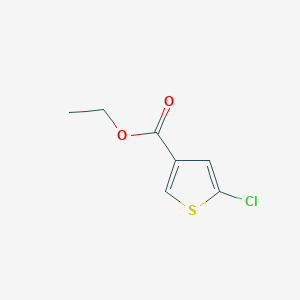
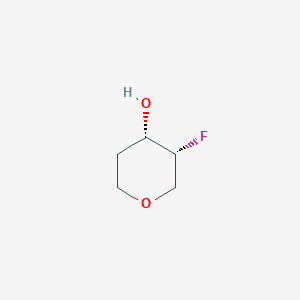
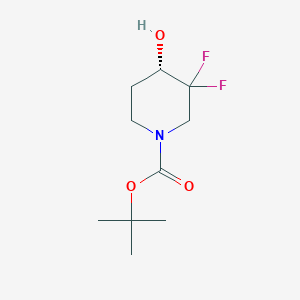
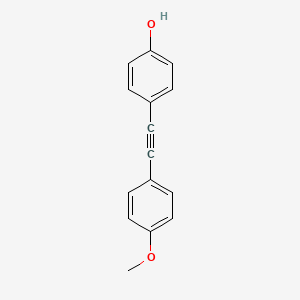
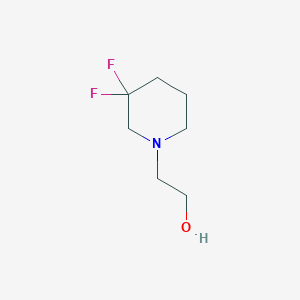



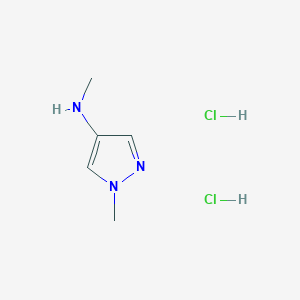

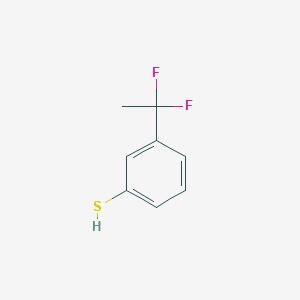
![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
